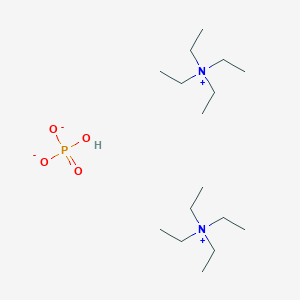

Bis(N,N,N-triethylethanaminium) hydrogen phosphate

Description

Bis(N,N,N-triethylethanaminium) hydrogen phosphate is a quaternary ammonium phosphate salt with the molecular formula $ \text{(C}8\text{H}{20}\text{N)}2\text{HPO}4 $. Structurally, it consists of two triethylammonium cations ($ \text{N,N,N-triethylethanaminium} $) paired with a hydrogen phosphate anion ($ \text{HPO}_4^{2-} $).

Properties

CAS No. |

26850-79-3 |

|---|---|

Molecular Formula |

C16H41N2O4P |

Molecular Weight |

356.48 g/mol |

IUPAC Name |

hydrogen phosphate;tetraethylazanium |

InChI |

InChI=1S/2C8H20N.H3O4P/c2*1-5-9(6-2,7-3)8-4;1-5(2,3)4/h2*5-8H2,1-4H3;(H3,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

KVTGAFMPJKTYNO-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.OP(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(tetraethylammonium) hydrogen phosphate can be synthesized through the reaction of tetraethylammonium hydroxide with phosphoric acid. The reaction typically occurs in an aqueous solution, and the product is isolated by crystallization. The general reaction is as follows:

2(C8H20N)OH+H3PO4→(C8H20N)2HPO4+2H2O

Industrial Production Methods

In industrial settings, the production of bis(tetraethylammonium) hydrogen phosphate involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the product is purified through crystallization and filtration processes. The purity of the final product is ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Bis(tetraethylammonium) hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different phosphate derivatives.

Reduction: Reduction reactions can convert the hydrogen phosphate anion into other phosphorus-containing species.

Substitution: The tetraethylammonium cations can be substituted with other cations through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ion-exchange resins or other cationic reagents facilitate substitution reactions.

Major Products Formed

Oxidation: Phosphate esters and other oxidized phosphorus compounds.

Reduction: Reduced phosphorus species such as phosphites.

Substitution: New quaternary ammonium salts with different cations.

Scientific Research Applications

Bis(tetraethylammonium) hydrogen phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in studies involving ion channels and membrane transport due to its ability to interact with biological membranes.

Medicine: Research on its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.

Industry: Utilized in the production of high-silica zeolites and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of bis(tetraethylammonium) hydrogen phosphate involves its interaction with molecular targets such as ion channels and enzymes. The tetraethylammonium cations can block specific potassium channels, affecting the flow of ions across cell membranes. This property makes it valuable in electrophysiological studies and the development of ion channel blockers.

Comparison with Similar Compounds

Structural Analogues in Quaternary Ammonium Phosphates

Quaternary ammonium phosphates vary primarily in alkyl chain length, substitution patterns, and anion composition. Below is a comparative analysis based on CAS-registered analogues (Table 1):

Table 1: Key Structural Analogues

Key Observations:

Alkyl Chain Impact :

- Bis(N,N,N-triethylethanaminium) hydrogen phosphate, with shorter ethyl groups, likely exhibits higher water solubility compared to tetrabutylammonium derivatives .

- Longer alkyl chains (e.g., dodecyl or octadecyl in ) increase hydrophobicity, making such compounds suitable for surfactant applications.

Fluorinated anions (e.g., PFAS in –6) confer thermal and chemical stability but raise regulatory concerns due to environmental persistence .

Charge Ratios: Mono- or dihydrogen phosphate salts (1:1 or 2:1 charge ratios) differ in solubility and ionic strength compared to 3:1 salts like 1-Butanaminium phosphate (CAS 21225-19-4), which may precipitate in aqueous solutions .

Functional and Application-Based Comparisons

Pharmaceutical and Analytical Chemistry

- Chromatography : Tetrabutylammonium dihydrogen phosphate (CAS 5574-97-0) is widely used as an ion-pairing reagent in HPLC. This compound may offer similar utility but with faster elution times due to reduced hydrophobicity .

- Drug Delivery: Triethylammonium groups are less cytotoxic than longer-chain analogues, making them preferable in pharmaceutical formulations (e.g., –8 highlight triethylammonium in bioactive phosphonothiolates) .

Environmental and Regulatory Considerations

- PFAS-containing analogues (–6) are restricted under EU RoHS due to bioaccumulation risks, whereas phosphate-based quaternary ammonium salts face fewer regulatory hurdles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.